Barium nitride (Ba3N2)

描述

Barium nitride is an inorganic compound with the chemical formula Ba3N2. It is a yellowish-brown solid that is highly reactive and decomposes in water to form barium hydroxide and ammonia . Barium nitride is primarily used in research and industrial applications due to its unique properties.

准备方法

Barium nitride can be synthesized through several methods:

化学反应分析

Barium nitride undergoes several types of chemical reactions:

Hydrolysis: Reacts with water to form barium hydroxide and ammonia[ \text{Ba}_3\text{N}_2 + 6 \text{H}_2\text{O} \rightarrow 3 \text{Ba(OH)}_2 + 2 \text{NH}_3 ]

Reaction with Acids: Reacts with acids to form barium salts and ammonia. For example, with hydrochloric acid[ \text{Ba}_3\text{N}_2 + 6 \text{HCl} \rightarrow 3 \text{BaCl}_2 + 2 \text{NH}_3 ]

科学研究应用

Electronics

Barium nitride has shown promise in the field of electronics due to its semiconductor properties. It can be utilized in:

- Semiconductors : Barium nitride's unique electronic structure allows it to function as a semiconductor material, which can be beneficial in the development of electronic devices such as diodes and transistors .

- Optical Materials : As a dopant in optical materials, barium nitride enhances the performance of devices like light-emitting diodes (LEDs), particularly those emitting white light .

Catalysis

Barium nitride serves as an effective catalyst in various chemical reactions:

- Catalytic Processes : It has been studied for its ability to enhance reaction rates in industrial processes, making it a valuable material in chemical engineering . The compound's catalytic properties can lead to improved efficiency in the production of chemicals and materials.

Material Science

In material science, barium nitride is researched for its potential to create new materials with enhanced properties:

- Synthesis of Novel Materials : Barium nitride can be used as a precursor for synthesizing ternary metal nitrides and other complex materials . Its ability to improve strength and conductivity makes it suitable for developing advanced materials used in various applications.

Energy Storage

The energy sector is another area where barium nitride shows significant potential:

- Advanced Batteries : Research indicates that barium nitride may be used in the development of advanced energy storage devices such as batteries. Its properties may contribute to higher efficiency and capacity in energy storage solutions .

Chemical Synthesis

Barium nitride plays a crucial role in chemical synthesis:

- Precursor for Other Compounds : It is utilized as a synthetic precursor for producing other compounds, which can lead to the development of new materials with specific desired properties . This application is particularly important in the field of inorganic chemistry.

Case Studies and Research Findings

Several studies have highlighted the applications of barium nitride:

- A study on photon interaction parameters indicated that among various barium compounds, barium nitride exhibited superior energy absorption characteristics, making it an excellent candidate for radiation shielding applications .

- Research has demonstrated that barium nitride can be synthesized effectively at controlled temperatures, allowing for precise applications in material fabrication processes .

作用机制

The mechanism of action of barium nitride involves its high reactivity with water and acids, leading to the formation of barium hydroxide and ammonia. The compound’s ability to undergo oxidation-reduction reactions also plays a significant role in its applications in catalysis and material synthesis . The molecular targets and pathways involved include the interaction of barium ions with nitrogen and oxygen-containing species, facilitating various chemical transformations.

相似化合物的比较

Barium nitride can be compared with other metal nitrides such as:

Calcium Nitride (Ca3N2): Similar in structure and reactivity, but calcium nitride is less reactive with water compared to barium nitride.

Magnesium Nitride (Mg3N2): Also reacts with water to form magnesium hydroxide and ammonia, but has different applications in the production of refractory materials.

Strontium Nitride (Sr3N2): Similar in reactivity and used in similar applications, but with different thermal and mechanical properties.

Barium nitride is unique due to its high reactivity and its applications in the synthesis of high-purity barium compounds and advanced materials.

生物活性

Barium nitride (Ba3N2) is a compound that has garnered interest due to its unique properties and potential applications. However, the biological activity of Ba3N2 is not well-documented, and existing literature primarily focuses on its chemical properties, synthesis, and applications in materials science rather than direct biological effects. This article aims to compile available information regarding the biological activity of barium nitride, including its safety profile, potential toxicity, and implications for biological systems.

Barium nitride is characterized by the molecular formula Ba3N2 and a molecular weight of approximately 439.9944 g/mol. It is synthesized through the reaction of barium metal with nitrogen gas at elevated temperatures (around 700-750°C) to ensure complete conversion into the nitride form . The compound is known to be metastable and can decompose upon heating, releasing nitrogen gas and forming barium metal .

Safety Profile

Barium compounds, including barium nitride, are generally considered hazardous. Barium nitride is classified as a poison when ingested and poses risks of flammability through spontaneous reactions with water, which can liberate ammonia gas . The compound's potential to explode upon heating further underscores its dangerous nature. Given these properties, handling barium nitride requires stringent safety measures to prevent exposure and accidents.

Case Studies

The lack of direct studies on Ba3N2 specifically means that most data will be extrapolated from related compounds or general barium toxicity studies:

- In Vitro Studies : Research on other barium salts has shown that they can induce cytotoxic effects in various cell lines. For example, studies have indicated that exposure to barium chloride can lead to oxidative stress and apoptosis in human cell lines .

- Animal Studies : Animal models exposed to high levels of barium have demonstrated adverse effects on kidney function and cardiovascular health, suggesting that similar effects could potentially be observed with barium nitride exposure .

Applications and Implications

Despite the concerns regarding its toxicity, barium nitride has potential applications in various fields:

- Nanotechnology : Barium nitride nanoparticles are being explored for their reactivity in hydrogenation reactions and carbon dioxide reduction processes. Their high surface area may enhance their effectiveness in catalysis .

- Electronic Devices : Due to their electrical conductivity, Ba3N2 nanoparticles could be utilized in advanced electronic devices such as semiconductors and sensors .

属性

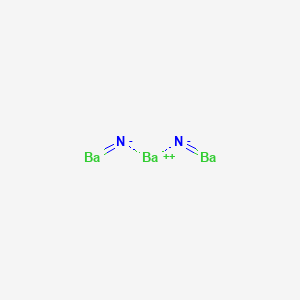

IUPAC Name |

azanidylidenebarium;barium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ba.2N/q;;+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQHQVFOMOBERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[Ba].[N-]=[Ba].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba3N2 | |

| Record name | barium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12047-79-9 | |

| Record name | Barium nitride (Ba3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tribarium dinitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Barium nitride (Ba3N2) facilitate condensation reactions?

A1: Barium nitride (Ba3N2) acts as a strong base, effectively deprotonating C-H acidic compounds. [] This deprotonation generates an active nucleophilic species while simultaneously releasing ammonia (NH3). The irreversible release of ammonia drives the equilibrium towards product formation, making Ba3N2 a highly effective reagent for both intermolecular and intramolecular condensation reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。